Methyl 2-hydroxy-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-hydroxy-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O3. It is a derivative of benzoic acid, where a hydroxyl group is positioned at the second carbon, a trifluoromethyl group at the sixth carbon, and a methyl ester group at the first carbon. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-(trifluoromethyl)benzoate typically involves the esterification of 2-hydroxy-6-(trifluoromethyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and reduce costs. Catalysts such as p-toluenesulfonic acid or other strong acids can be used to facilitate the esterification process. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its strong electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 2-hydroxy-6-(trifluoromethyl)benzoic acid or 2-keto-6-(trifluoromethyl)benzoic acid.
Reduction: Methyl 2-hydroxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-(trifluoromethyl)benzoate and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition or activation of target pathways, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-methyl-6-(trifluoromethyl)benzoate
- Methyl 2-hydroxy-4-methyl-6-(trifluoromethyl)benzoate
- Methyl 2-hydroxy-5-methyl-6-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-hydroxy-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethyl group at the sixth position makes it distinct from other similar compounds, affecting its overall stability and interaction with other molecules.
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4,13H,1H3 |
InChI Key |
GZORLGIQLIGJHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
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